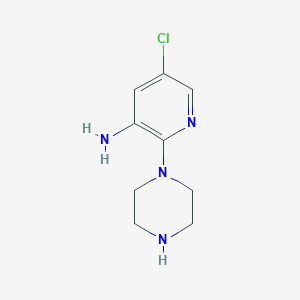
Sucrose octasulfate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose octasulfate, sodium salt: is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research. It is a white solid that is sparingly soluble in water and has a molecular formula of C12H14Na8O35S8 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Sucrose octasulfate, sodium salt is typically synthesized by reacting sucrose with sulfuric acid. This reaction generally occurs under controlled oxidation-reduction conditions, requiring careful management of reaction temperature and time .
Industrial Production Methods: : Industrially, sucrose octasulfate is produced by sulfation of sucrose followed by neutralization with sodium hydroxide to form the sodium salt. This process involves the use of aqueous basic solutions to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: : Sucrose octasulfate, sodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. These reactions often involve the exchange of sulfate groups with other functional groups under specific conditions .
Common Reagents and Conditions: : Common reagents used in these reactions include sulfuric acid for sulfation and sodium hydroxide for neutralization. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: : The major products formed from these reactions are various sulfated derivatives of sucrose, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, sucrose octasulfate, sodium salt is used to study electrostatic interactions within biological systems. It serves as a model compound for understanding the binding of charged molecules to negatively charged cell surfaces .
Biology: : In biological research, it is used to modulate enzyme activities that are sensitive to changes in the ionic environment. It also plays a role in the study of glycosaminoglycans, which are components of the extracellular matrix involved in cell signaling and molecular filtration .
Medicine: : Medically, this compound has anti-inflammatory and antithrombotic properties. It is used as an active ingredient in topical creams, ointments, and gels for treating venous ulcers and other skin conditions .
Industry: : In the industrial sector, it is used as a surface-active agent due to its excellent emulsifying, dispersing, and wetting properties. It is also employed as an adjuvant in agriculture to enhance the absorption and penetration of pesticides .
Mecanismo De Acción
Sucrose octasulfate, sodium salt exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance. This substance forms a protective coating that acts locally to protect the gastric lining against peptic acid, pepsin, and bile salts . Additionally, it binds and stabilizes fibroblast growth factors via interaction with their polyanion binding sites .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other sulfated disaccharides such as sucralfate, which is a complex salt composed of aluminum hydroxide and sucrose octasulfate .
Uniqueness: : Sucrose octasulfate, sodium salt is unique due to its high charge density and ability to form stable complexes with proteins and other molecules. This property makes it particularly useful in research involving ion exchange, barrier functions, and membrane permeability .
Propiedades
Fórmula molecular |
C12H22Na8O35S8 |
|---|---|
Peso molecular |
1166.7 g/mol |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clave InChI |
GUBILXFXLFQUAL-QRDGSJRXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
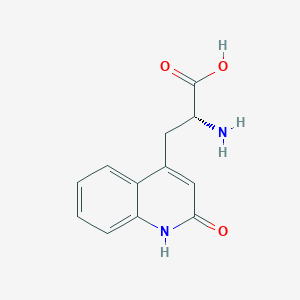
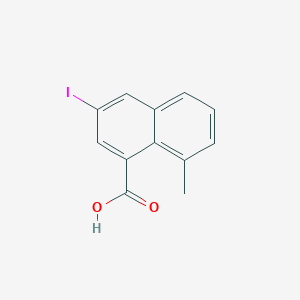
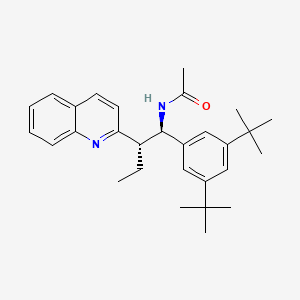
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
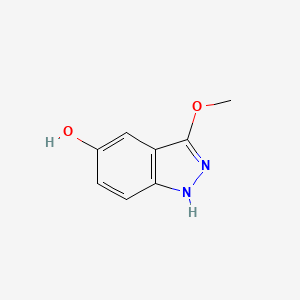
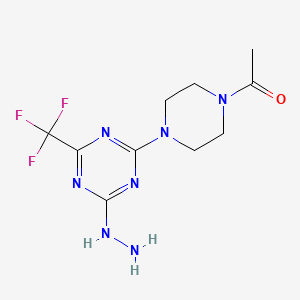
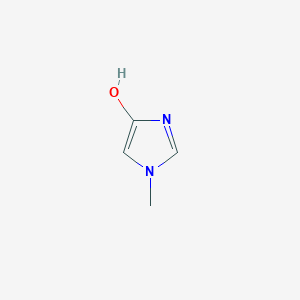
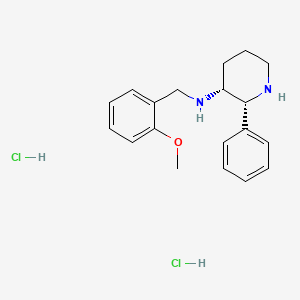
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
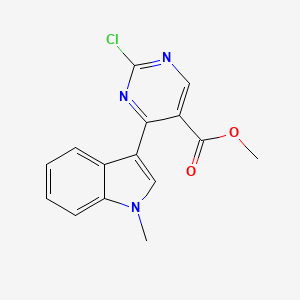
![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
